Catalytic Aziridination Diastereoselectivity: trans-Selectivity with Pentafluorophenyl Diazomethane
The triphenylarsine-catalyzed aziridination method used to prepare 2-(4-chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine delivers excellent diastereoselectivity for the trans-configured aziridine when using pentafluorophenyl diazomethane as the carbene precursor. The authors report that this catalytic system gives aziridines in excellent diastereoselectivity, a result that is complementary to sulfur ylide-mediated methods which typically require stoichiometric reagents and may yield different diastereomeric ratios depending on substrate electronics . For the broader series, the trans-diastereomer predominates as it reduces steric strain between the bulky aryl substituents, though quantitative dr values for each individual compound were not explicitly tabulated in the published article abstract .
| Evidence Dimension | Diastereoselectivity of aziridination (trans/cis ratio) |
|---|---|
| Target Compound Data | trans-selective; described as 'excellent diastereoselectivity' for the pentafluorophenyl-containing aziridine series |
| Comparator Or Baseline | Sulfur ylide-mediated aziridination: variable dr depending on substrate; typically requires stoichiometric sulfonium salts |
| Quantified Difference | Quantitative dr value not explicitly reported for this specific CAS compound; class-level observation of trans predominance across the series |
| Conditions | Triphenylarsine (20 mol%), tosyl imine, pentafluorophenyl diazomethane, toluene, room temperature, one-pot |
Why This Matters
Reliable trans diastereoselectivity is critical for procurement decisions when the compound is intended as a stereochemically defined building block for further stereospecific transformations; the arsonium ylide catalytic method provides distinct diastereochemical control compared to alternative synthetic routes.
